N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide: is a synthetic organic compound that features a thiazole ring substituted with a 3-chlorobenzyl group and a benzamide moiety with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution with 3-Chlorobenzyl Group: The thiazole ring is then alkylated with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.
Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-nitrobenzamide
- N-(5-(3-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylamide
Uniqueness
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the 3-chlorobenzyl and 3,4-dimethoxybenzamide groups. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for research and development.
By comparing it with similar compounds, researchers can identify specific structural features that contribute to its unique properties and optimize its design for various applications.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-7-6-13(10-17(16)25-2)18(23)22-19-21-11-15(26-19)9-12-4-3-5-14(20)8-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVJMOYOVNMZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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